molecular formula C12H12BrN3O B2782102 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide CAS No. 321571-47-5

4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide

カタログ番号: B2782102
CAS番号: 321571-47-5
分子量: 294.152
InChIキー: STHWVJYLUPJENK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a bromine atom at the 4-position of the pyrazole ring, a methyl group on the carboxamide nitrogen, and a 4-methylphenyl substituent at the 1-position. Pyrazole derivatives are widely studied for their diverse biological activities, including insecticidal, anti-inflammatory, and antimicrobial properties .

特性

IUPAC Name

4-bromo-N-methyl-2-(4-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-8-3-5-9(6-4-8)16-11(12(17)14-2)10(13)7-15-16/h3-7H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHWVJYLUPJENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)Br)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide (CAS No. 790263-24-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's synthesis, biological evaluations, and mechanisms of action as reported in recent literature.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is C12_{12}H12_{12}BrN3_3O, with a molecular weight of 294.16 g/mol. It features a bromine atom, which is known to influence biological activity through various mechanisms, including altering lipophilicity and enhancing binding affinity to biological targets.

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. Compounds similar to 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide have shown effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)

Table 1 summarizes the cytotoxic effects observed:

CompoundCell LineIC50_{50} (µM)Reference
4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamideMDA-MB-2310.95
Similar PyrazolesHepG20.30
Similar PyrazolesA54926

The compound's structural features contribute to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to its anticancer activity, this pyrazole derivative has been evaluated for anti-inflammatory effects. Studies indicate that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process:

  • COX Inhibition :
    • IC50_{50} values for COX-2 inhibition were reported as low as 0.04 µmol, comparable to standard anti-inflammatory drugs like celecoxib .

The mechanisms underlying the biological activities of 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide involve several pathways:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed, with increased expression of pro-apoptotic factors.
  • Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cell signaling pathways related to tumor growth and inflammation.

Case Studies

Several case studies highlight the efficacy of similar pyrazole compounds:

  • Study on MDA-MB-231 Cells : A derivative exhibited an IC50_{50} of 0.95 µM, indicating potent anticancer activity .
  • Evaluation Against HepG2 Cells : Another study found significant inhibition with an IC50_{50} of 0.30 nM .

科学的研究の応用

Medicinal Chemistry Applications

4-Bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide has shown promise in several areas of medicinal chemistry:

  • Anti-inflammatory and Analgesic Activities : Research indicates that this compound may act on various biological targets related to inflammation pathways and pain perception. Studies have demonstrated its potential effectiveness in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Potential : Similar pyrazole derivatives have been explored for their anticancer properties. The unique combination of substituents in 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide may enhance its selectivity against cancer cells .

Synthetic Pathways

The synthesis of 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, including reactions with various reagents under controlled conditions. The compound's synthesis allows for modifications that can enhance its biological activity, making it a valuable candidate for further research .

Case Studies

Several studies have investigated the applications of this compound:

  • Inflammation Pathway Targeting : A study highlighted that compounds similar to 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide exhibited significant inhibition of enzymes involved in inflammatory responses. This suggests that the compound could be developed into therapeutic agents aimed at reducing inflammation .
  • Molecular Docking Studies : Interaction studies using molecular docking simulations have been performed to assess the binding affinity of this compound to specific proteins involved in disease pathways. These studies provide insights into its mechanism of action and potential therapeutic applications .

類似化合物との比較

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability in the target compound may enhance hydrophobic interactions compared to chlorine in N-Allyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide .
  • Alkyl vs. Aryl Substituents : The ethyl group in N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide adds steric hindrance, which might impede binding in enzyme-active sites compared to the target’s methyl group .

Q & A

Q. What are the common synthetic routes for 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclocondensation of substituted precursors. For example, pyrazole derivatives are often synthesized via reactions between hydrazines and diketones or via microwave-assisted methods to enhance efficiency . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts like POCl₃ for cyclization. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields by 15–20% compared to conventional heating .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are essential for confirming substituent positions and purity. For example, the methyl group on the pyrazole ring typically resonates at δ 2.5–3.0 ppm .
  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions. A related pyrazole-carboxylic acid derivative was analyzed at 100 K, revealing a planar pyrazole ring with dihedral angles <5° between substituents .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹) .

Q. How can researchers screen this compound for biological activity, and what assays are recommended?

Initial screens often include:

  • Antimicrobial assays : Agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., bromine, methyl groups) influence reactivity and bioactivity?

  • Bromine : Enhances electrophilic substitution reactions and may increase lipophilicity, improving membrane permeability in biological assays .
  • Methyl groups : Steric hindrance can reduce binding affinity to target proteins. For example, replacing a methyl with a methoxy group in a related compound altered IC₅₀ values by 2–3 orders of magnitude .
  • Computational studies (e.g., DFT) can predict substituent effects on charge distribution and H-bonding potential .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Meta-analysis : Compare datasets across studies using standardized protocols (e.g., fixed cell lines, consistent dosing). Discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture conditions .
  • Structure-activity relationship (SAR) modeling : Quantify contributions of substituents to bioactivity. For instance, para-substituted aryl groups often enhance potency compared to ortho-substituted analogs .

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Temperature control : Lowering reaction temperatures (e.g., from 120°C to 80°C) reduces decomposition of heat-sensitive intermediates .
  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts can improve regioselectivity in cyclization steps .
  • Purification : Column chromatography with gradient elution (hexane/EtOAc) effectively isolates the target compound from brominated byproducts .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
  • MD simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C .
  • Photostability : UV-Vis studies indicate degradation under prolonged light exposure; recommend storage in amber vials at -20°C .

Methodological Challenges

Q. What are the key challenges in purifying 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide, and how can they be addressed?

  • Low solubility : Use polar aprotic solvents (e.g., DMSO) for recrystallization .
  • Co-elution in chromatography : Optimize mobile phase pH (e.g., 0.1% TFA in acetonitrile) to improve separation .

Q. How can researchers design SAR studies to explore the impact of modifying the carboxamide group?

  • Isosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to evaluate changes in hydrogen-bonding capacity .
  • Proteolysis-targeting chimera (PROTAC) design : Link the compound to E3 ligase ligands to assess degradation of disease-related proteins .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。